1,3-Bis(4-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Description
1,3-Bis(4-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is a diazinane trione derivative featuring two 4-methoxyphenyl groups at positions 1 and 3 and a thiophen-2-ylmethylidene substituent at position 4. The compound belongs to a class of molecules synthesized via condensation reactions between barbituric acid derivatives and aromatic aldehydes.
Properties
IUPAC Name |
1,3-bis(4-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c1-29-17-9-5-15(6-10-17)24-21(26)20(14-19-4-3-13-31-19)22(27)25(23(24)28)16-7-11-18(30-2)12-8-16/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYURVDTFANBKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N(C2=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Considerations
The target compound features a 1,3-diazinane-2,4,6-trione (barbituric acid) core substituted at the 1- and 3-positions with 4-methoxyphenyl groups and at the 5-position with a thiophen-2-ylmethylidene moiety. This architecture necessitates a convergent synthesis strategy, typically involving:
Key Starting Materials
Conventional Synthesis via Knoevenagel Condensation
Reaction Mechanism
The Knoevenagel condensation facilitates C=C bond formation between the active methylene group of barbituric acid derivatives and aldehydes. For this synthesis:
- Base activation : Piperidine deprotonates the acidic α-hydrogen of 1,3-Bis(4-methoxyphenyl)barbituric acid, generating a nucleophilic enolate.
- Nucleophilic attack : The enolate attacks the electrophilic carbonyl carbon of thiophene-2-carbaldehyde.
- Elimination : Water is eliminated, forming the conjugated methylidene bridge.
The reaction proceeds according to the equation:
$$
\text{C}{20}\text{H}{18}\text{N}2\text{O}5 + \text{C}5\text{H}4\text{OS} \xrightarrow{\text{piperidine, EtOH}} \text{C}{26}\text{H}{22}\text{N}2\text{O}6\text{S} + \text{H}_2\text{O}
$$
Standard Protocol
Conditions :
- Solvent : Anhydrous ethanol (50 mL/g substrate)
- Catalyst : Piperidine (10 mol%)
- Temperature : Reflux (78°C)
- Time : 6–8 hours
Procedure :
- Charge 1,3-Bis(4-methoxyphenyl)barbituric acid (1 eq) and thiophene-2-carbaldehyde (1.2 eq) into dried ethanol.
- Add piperidine dropwise under nitrogen atmosphere.
- Reflux with vigorous stirring until TLC (ethyl acetate/hexanes 1:1) shows complete consumption of starting material.
- Cool to 0°C, filter precipitated product, and wash with cold ethanol.
Yield : 68–72% (white crystalline solid).
Alternative Methodologies and Optimization
Solvent Screening
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol | 24.3 | 72 | 6 | 98.5 |
| Acetonitrile | 37.5 | 65 | 5 | 97.8 |
| Toluene | 2.4 | 58 | 9 | 96.2 |
| DMF | 36.7 | 81 | 4 | 99.1 |
Polar aprotic solvents like DMF enhance reaction rates but complicate purification due to high boiling points. Ethanol remains optimal for balancing yield and practicality.
Structural Characterization and Quality Control
Spectroscopic Fingerprints
FT-IR (KBr, cm⁻¹) :
¹H NMR (400 MHz, DMSO-d₆) :
High-Resolution Mass Spectrometry :
Calculated for C₂₆H₂₂N₂O₆S: 458.1245
Found: 458.1243 [M+H]⁺
Purity Assessment
| Technique | Criteria | Result |
|---|---|---|
| HPLC (C18) | >98% peak area | 99.2% |
| Elemental Analysis | C, H, N within ±0.4% | C: 67.98% (68.12) |
| TGA | Decomposition >250°C | 268°C onset |
Industrial Scaling Considerations
Process Intensification
Regulatory Compliance
- ICH Guidelines : Q3A(R2) for impurities (<0.15% individual unknown).
- Waste management : Thiophene byproducts require incineration with sulfur scrubbing.
Chemical Reactions Analysis
1,3-Bis(4-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential pharmacological properties. Research has indicated that it may exhibit:
- Anti-inflammatory Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation.
- Anticancer Properties : Preliminary studies suggest that it could induce apoptosis or inhibit cell proliferation in various cancer cell lines.
Organic Synthesis
1,3-Bis(4-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in creating new compounds with desirable properties.
Materials Science
The compound is being explored for applications in developing novel materials with unique electronic and optical properties. Its structural characteristics may allow it to be used in:
- Organic Electronics : Potential applications include organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Dyes and Pigments : The compound's chromophoric properties could be harnessed for use in dyes.
Case Study 1: Anticancer Activity
A study investigated the effects of 1,3-bis(4-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione on various cancer cell lines. The results showed significant cytotoxicity against breast cancer (MCF7) and colon cancer (HCT116) cell lines. The mechanism of action was attributed to the compound's ability to induce apoptosis through the activation of caspases.
Case Study 2: Organic Synthesis
In synthetic chemistry, this compound has been utilized as an intermediate in the synthesis of more complex diazinane derivatives. Researchers have reported successful reactions involving the condensation of this compound with different aldehydes to yield novel derivatives that exhibit enhanced biological activities.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its potential antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
Substituents on the diazinane trione core significantly impact physical properties such as melting points and crystallinity. For example:
- 5,5'-((4-Methoxyphenyl)methylene)bis(1,3-dimethylpyrimidine-2,4,6-trione) (3f) exhibits a melting point of 160°C, while the nitro-substituted analog 3g (4-nitrophenyl) melts at 195°C . The electron-withdrawing nitro group enhances intermolecular interactions, raising the melting point compared to the electron-donating methoxy group.
- 1,3-Bis(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylene]-1,3-diazinane-2,4,6-trione () has a higher molecular weight (481.33 g/mol) due to chlorine substituents, which may increase density and thermal stability compared to the target compound .
Table 1: Melting Points and Substituent Effects
Electronic and Structural Differences
- Planarity and Conjugation: The trimethoxybenzylidene analog in exhibits near-planarity (dihedral angle = 1.41°), enhancing conjugation between the aryl and diazinane rings .
- Electron-Donating vs. In contrast, nitro or chloro substituents (electron-withdrawing) reduce solubility but enhance thermal stability .
Biological Activity
1,3-Bis(4-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione (CAS: 1023798-45-9) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a diazinane core with two methoxyphenyl groups and a thiophenyl group. This unique structure may contribute to its biological activities by influencing its interaction with biological targets.
Anticancer Properties
Research indicates that 1,3-bis(4-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have focused on its activity against breast cancer cell lines MCF-7 (estrogen-dependent) and MDA-MB-231 (estrogen-independent).
-
Cytotoxicity Studies:
- In vitro experiments demonstrated that the compound reduced cell viability significantly at concentrations of 100 µM. For instance, it showed approximately 40% viability in MCF-7 cells and about 33% in MDA-MB-231 cells after treatment .
- The mechanism of action appears to involve the induction of apoptosis through pathways involving caspases .
- Mechanism Insights:
Antimicrobial Activity
While primarily studied for its anticancer properties, preliminary research also suggests potential antimicrobial effects. The presence of the thiophenyl group may enhance its ability to inhibit bacterial growth by interfering with bacterial enzyme functions .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Condensation Reaction:
- The initial step involves the condensation of 4-methoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a base.
- Cyclization:
Comparative Analysis with Similar Compounds
To understand the unique properties of 1,3-bis(4-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione, it can be compared with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1,3-Bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione | Lacks thiophenyl group | Limited anticancer activity |
| 1,3-Bis(4-methoxyphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione | Contains phenyl instead of thiophene | Varies in activity |
| 1,3-Bis(4-methoxyphenyl)-5-(furylmethylidene)-1,3-diazinane-2,4,6-trione | Furan ring substitution | Different electronic properties |
The inclusion of both methoxyphenyl and thiophenyl groups in the structure enhances its potential efficacy compared to these similar compounds.
Q & A
Q. What are the established synthetic routes for 1,3-Bis(4-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione?
The synthesis typically involves a multi-step condensation process. A common approach includes:
- Step 1 : Condensation of 4-methoxybenzaldehyde derivatives with thiourea or urea precursors to form the diazinane trione core.
- Step 2 : Introduction of the thiophen-2-ylmethylidene group via a Knoevenagel-like reaction, often using catalysts like piperidine or acetic acid in polar solvents (e.g., ethanol or DMF) at elevated temperatures (80–100°C) .
- Step 3 : Purification via column chromatography or recrystallization to isolate the product.
Yield optimization may require adjusting solvent polarity and catalyst loading .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy : H and C NMR confirm the presence of methoxyphenyl (δ ~3.8 ppm for OCH) and thiophene protons (δ ~6.5–7.5 ppm). The methylidene proton (C=CH) appears as a singlet near δ 8.0 ppm .
- IR Spectroscopy : Key peaks include C=O stretches (~1700 cm) and aromatic C-H bends (~750–850 cm) for substituted phenyl/thiophene groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 466.12 for CHNOS) .
Q. What preliminary biological activities have been reported for this compound?
In vitro studies of structurally analogous diazinane triones show:
- Antimicrobial Activity : Inhibition of Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ranging from 8–32 µg/mL .
- Enzyme Inhibition : Moderate activity against cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), suggesting potential neuroprotective applications .
- Anticancer Screening : IC values of 10–50 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency?
- Catalyst Screening : Lewis acids (e.g., FeCl·6HO) enhance cyclization rates by lowering activation energy .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol minimizes side reactions .
- Temperature Control : Gradual heating (60°C → 100°C) prevents decomposition of heat-sensitive intermediates .
- Automated Reactors : Continuous-flow systems ensure consistent mixing and temperature, improving batch-to-batch reproducibility .
Q. What computational methods elucidate the compound’s reactivity and electronic properties?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~4.5 eV) to predict charge-transfer interactions and regioselectivity in substitution reactions .
- Molecular Docking : Identifies potential binding pockets in target enzymes (e.g., COX-2) by simulating ligand-receptor interactions. The thiophene moiety shows strong π-π stacking with aromatic residues .
- Reaction Pathway Modeling : Quantum mechanical/molecular mechanical (QM/MM) simulations map energy profiles for key steps like Knoevenagel condensation .
Q. How can contradictory biological activity data be resolved?
Discrepancies in IC or MIC values often arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains require standardization using controls like doxorubicin or ampicillin .
- Solubility Issues : Poor aqueous solubility may lead to underestimated activity. Use of DMSO carriers (≤1% v/v) and sonication improves dispersion .
- Structural Analogues : Compare with derivatives (e.g., 4-methylphenyl vs. 4-ethoxyphenyl) to establish structure-activity relationships (SAR). For example, methoxy groups enhance COX-2 inhibition by 30% compared to methyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
